molecular formula C12H13FO4 B7994533 Ethyl 3-ethoxy-4-fluorobenzoylformate

Ethyl 3-ethoxy-4-fluorobenzoylformate

Cat. No.: B7994533
M. Wt: 240.23 g/mol
InChI Key: JEYNTKCSYSGLNZ-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-4-fluorobenzoylformate is an organic compound with the molecular formula C12H13FO4. It is a derivative of benzoylformate, featuring ethoxy and fluorine substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethoxy-4-fluorobenzoylformate can be synthesized through several methods. One common approach involves the esterification of 3-ethoxy-4-fluorobenzoic acid with ethyl formate in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-4-fluorobenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-ethoxy-4-fluorobenzoylformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-4-fluorobenzoylformate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit or activate certain enzymes, thereby modulating biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Ethyl 3-ethoxy-4-fluorobenzoylformate can be compared with other benzoylformate derivatives:

This compound stands out due to the unique properties imparted by the fluorine atom, such as increased stability and enhanced biological activity .

Properties

IUPAC Name

ethyl 2-(3-ethoxy-4-fluorophenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-3-16-10-7-8(5-6-9(10)13)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYNTKCSYSGLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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